5-methyl-N-[4-[(5-methylfuran-2-carbonyl)amino]cyclohexyl]furan-2-carboxamide
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Overview
Description
5-methyl-N-[4-[(5-methylfuran-2-carbonyl)amino]cyclohexyl]furan-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives Furan derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[4-[(5-methylfuran-2-carbonyl)amino]cyclohexyl]furan-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-methylfuran-2-carboxylic acid and 5-methylfuran-2-carbonyl chloride.
Amidation Reaction: The 5-methylfuran-2-carbonyl chloride is reacted with cyclohexylamine to form the intermediate 5-methyl-N-[4-(aminocyclohexyl)]furan-2-carboxamide.
Final Coupling: The intermediate is then coupled with another molecule of 5-methylfuran-2-carbonyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-[4-[(5-methylfuran-2-carbonyl)amino]cyclohexyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl groups can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted amides and thioamides.
Scientific Research Applications
5-methyl-N-[4-[(5-methylfuran-2-carbonyl)amino]cyclohexyl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial, antifungal, and anticancer properties.
Biological Research: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-methyl-N-[4-[(5-methylfuran-2-carbonyl)amino]cyclohexyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 5-methylfuran-2-carboxylic acid
- 5-methylfuran-2-carbonyl chloride
- 5-methyl-N-[4-(aminocyclohexyl)]furan-2-carboxamide
Uniqueness
5-methyl-N-[4-[(5-methylfuran-2-carbonyl)amino]cyclohexyl]furan-2-carboxamide is unique due to its dual furan rings and the presence of both amide and carbonyl functional groups
Properties
IUPAC Name |
5-methyl-N-[4-[(5-methylfuran-2-carbonyl)amino]cyclohexyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-11-3-9-15(23-11)17(21)19-13-5-7-14(8-6-13)20-18(22)16-10-4-12(2)24-16/h3-4,9-10,13-14H,5-8H2,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKRIUNHGWOXRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2CCC(CC2)NC(=O)C3=CC=C(O3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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